Loribid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

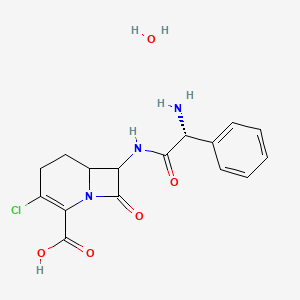

Loracarbef monohydrate is an organic molecular entity.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Respiratory Infections

Loracarbef has been extensively studied for its effectiveness in treating acute maxillary sinusitis and acute otitis media. Clinical trials have demonstrated that it is comparable in efficacy to other antibiotics such as amoxicillin-clavulanate and doxycycline. For instance, a study comparing Loracarbef with these antibiotics showed an overall clinical success rate of 64.3% in treating acute maxillary sinusitis caused by pathogens like Streptococcus pneumoniae and Haemophilus influenzae .

2. Urinary Tract Infections

Loracarbef is indicated for uncomplicated urinary tract infections caused by Escherichia coli and Staphylococcus saprophyticus. However, it is important to note that its bacterial eradication rates are lower compared to some other antibiotic classes, which should be considered when selecting an antimicrobial therapy .

Pharmacokinetics

Loracarbef exhibits a relatively short elimination half-life of approximately 1 hour in patients with normal renal function. This half-life can be significantly prolonged in patients with varying degrees of renal impairment, ranging from 5.6 hours in moderate impairment to about 32 hours in severe cases . This pharmacokinetic profile necessitates careful dosage adjustments based on renal function.

Safety Profile and Adverse Effects

While Loracarbef is generally well-tolerated, there have been reports of severe adverse reactions, including immune thrombocytopenia. A notable case involved a 56-year-old female who developed acute thrombocytopenia after receiving Loracarbef for an upper respiratory infection. The condition improved following the withdrawal of the drug and administration of corticosteroids . This highlights the importance of monitoring for potential hematological side effects during treatment.

Case Studies

Case Study 1: Efficacy in Maxillary Sinusitis

A clinical trial involving 372 evaluable patients treated with Loracarbef for acute bacterial maxillary sinusitis demonstrated comparable efficacy to amoxicillin-clavulanate and doxycycline. The study provided insights into the drug's effectiveness against common pathogens associated with sinus infections .

Case Study 2: Immune Thrombocytopenia

The first documented case of Loracarbef-induced immune thrombocytopenia was reported in a patient who experienced severe thrombocytopenia after treatment with the antibiotic. This case underlines the need for vigilance regarding hematological adverse events associated with Loracarbef usage .

Propiedades

Fórmula molecular |

C16H18ClN3O5 |

|---|---|

Peso molecular |

367.78 g/mol |

Nombre IUPAC |

7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10?,11-,12?;/m1./s1 |

Clave InChI |

GPYKKBAAPVOCIW-HZKXUOCSSA-N |

SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |

SMILES isomérico |

C1CC(=C(N2C1C(C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O |

SMILES canónico |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.